PPQ-581

Descripción

Propiedades

Fórmula molecular |

C25H24FN3O3 |

|---|---|

Peso molecular |

433.5 g/mol |

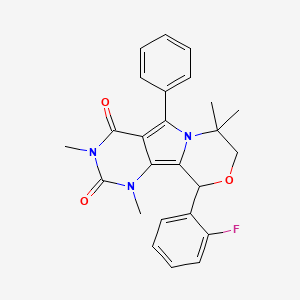

Nombre IUPAC |

13-(2-fluorophenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione |

InChI |

InChI=1S/C25H24FN3O3/c1-25(2)14-32-22(16-12-8-9-13-17(16)26)21-20-18(23(30)28(4)24(31)27(20)3)19(29(21)25)15-10-6-5-7-11-15/h5-13,22H,14H2,1-4H3 |

Clave InChI |

FTIYTQDSSDROKM-UHFFFAOYSA-N |

SMILES canónico |

CC1(COC(C2=C3C(=C(N21)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C5=CC=CC=C5F)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PPQ-581 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PPQ-581

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel anti-influenza agent belonging to the pyrimido-pyrrolo-quinoxalinedione class of compounds. It exhibits potent inhibitory activity against influenza A virus, including the H1N1 strain. This technical guide provides a detailed explanation of the core mechanism of action of this compound, supported by available data, likely experimental methodologies, and visual representations of the involved pathways and workflows. The primary target of this compound is the influenza virus nucleoprotein (NP), a critical multifunctional protein essential for viral replication. By targeting NP, this compound disrupts several key stages of the viral life cycle.

Core Mechanism of Action

This compound exerts its antiviral effects by targeting the influenza virus nucleoprotein (NP). NP is a crucial protein that encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the core of the viral replication machinery. The mechanism of this compound can be dissected into three primary inhibitory effects:

-

Inhibition of Viral Protein Synthesis: When administered at the onset of infection, this compound has been shown to inhibit the synthesis of viral proteins. This early intervention is critical in preventing the establishment of a productive viral replication cycle.

-

Blockage of Ribonucleoprotein (RNP) Nuclear Export: In the later stages of the viral life cycle, newly synthesized RNPs must be exported from the nucleus to the cytoplasm for assembly into new virions. This compound effectively blocks this nuclear export process, trapping the viral RNPs within the nucleus.

-

Induction of Cytoplasmic RNP Aggregation: For RNPs that have been exported to the cytoplasm, this compound induces their aggregation. This abnormal clustering prevents the RNPs from participating in the assembly of progeny virions.

The specific binding site of this compound on the NP is distinct from that of other known NP inhibitors like nucleozin. This was determined through resistance studies where a specific mutation in the NP gene, NPS377G, conferred resistance to this compound but not to nucleozin. Conversely, viruses with resistance to nucleozin were not resistant to this compound. This suggests that this compound and nucleozin have different binding sites on the nucleoprotein, opening possibilities for combination therapies.

Data Presentation

The following table summarizes the available quantitative data for this compound's antiviral activity.

| Compound | Parameter | Value | Cell Line | Virus Strain |

| This compound | EC50 | 1 µM | MDCK | Influenza A/WSN/33 (H1N1) |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

While the full detailed experimental protocols from the primary literature were not accessible, the following are standardized and widely accepted methodologies likely employed to determine the mechanism of action of this compound.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is used to determine the concentration of this compound required to inhibit virus-induced cell death.

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

-

Compound Dilution: A serial dilution of this compound is prepared in cell culture medium.

-

Infection: The cell monolayer is washed, and then infected with influenza A virus (e.g., H1N1 strain) in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator, allowing the virus to replicate and cause cytopathic effects (CPE).

-

Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Viral Protein Synthesis Inhibition Assay

This assay determines the effect of this compound on the synthesis of viral proteins.

-

Cell Infection: Confluent MDCK cells are infected with influenza A virus.

-

Compound Treatment: this compound is added at the time of infection.

-

Metabolic Labeling: At various time points post-infection, the cells are incubated with a medium containing 35S-methionine and 35S-cysteine to label newly synthesized proteins.

-

Cell Lysis and Immunoprecipitation: Cells are lysed, and specific viral proteins (e.g., NP, M1) are immunoprecipitated using specific antibodies.

-

SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE, and the gel is dried and exposed to an X-ray film to visualize the radiolabeled viral proteins. The intensity of the bands indicates the rate of protein synthesis.

RNP Localization by Immunofluorescence Assay

This assay visualizes the subcellular localization of the viral RNP complex.

-

Cell Culture and Infection: MDCK cells are grown on coverslips and infected with influenza A virus.

-

Compound Treatment: this compound is added at a specific time point post-infection (e.g., 4-6 hours).

-

Fixation and Permeabilization: At a later time point (e.g., 8-12 hours post-infection), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: The cells are incubated with a primary antibody specific for the influenza NP protein, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.

-

Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope to determine the localization of the NP protein (and thus the RNP complex) in the nucleus versus the cytoplasm.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the influenza virus life cycle.

Experimental Workflow for Antiviral Activity Assay

Caption: Workflow for determining the EC50 of this compound.

In-depth Technical Guide on the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidines

A comprehensive overview for researchers, scientists, and drug development professionals.

The identifier "PPQ-581" does not correspond to a publicly documented specific molecule in the scientific literature. However, the query relates to a significant class of heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . This guide will provide an in-depth overview of the discovery, synthesis, and biological importance of this class of molecules, which are of high interest in medicinal chemistry. Additionally, a brief overview of Pyrroloquinoline quinone (PQQ) is included, as it shares a similar acronym.

Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidines are fused N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their versatile biological activities.[1][2] They are considered "privileged scaffolds" because their structure can be readily modified to interact with a wide range of biological targets, leading to the development of potent and selective therapeutic agents.[2]

Biological Activities and Therapeutic Potential

This class of compounds has been extensively investigated for various therapeutic applications, most notably in cancer treatment. They have been shown to act as inhibitors of several protein kinases that are crucial for cell signaling pathways involved in cancer cell proliferation and survival.[3]

Key protein kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include:

-

Casein Kinase 2 (CK2)

-

Epidermal Growth Factor Receptor (EGFR)

-

B-Raf and MEK kinases (relevant in melanoma)

-

Cyclin-Dependent Kinases (CDK1 and CDK2)

-

Pim-1 kinase

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise in the treatment of inflammatory and viral diseases.[4] For instance, specific derivatives have been developed as selective inhibitors of PI3Kδ, a key enzyme in immune cell signaling.[4]

General Synthesis Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] This foundational reaction can be followed by various functionalization steps to create a diverse library of derivatives.

Several synthetic methodologies have been developed to improve efficiency, yield, and structural diversity:

-

Cyclization and Condensation Reactions: These are the most frequently employed methods, often catalyzed by acids or bases.[3]

-

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields, often under solvent-free conditions.[1]

-

Multicomponent Reactions: These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency.[2]

-

Palladium-Catalyzed Cross-Coupling and Click Chemistry: These modern synthetic methods enable the introduction of a wide range of functional groups to the pyrazolo[1,5-a]pyrimidine scaffold.[3]

The general synthetic workflow often involves the initial construction of the pyrazole ring, followed by the annulation of the pyrimidine ring.

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols: A Representative Synthesis

A common method for synthesizing pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a β-enaminone.

Example Protocol: Microwave-Assisted Synthesis of 7-Aryl Substituted Pyrazolo[1,5-a]pyrimidines [1]

-

Reactant Preparation: Equimolar amounts of a 5-aminopyrazole and a β-enaminone are mixed in a microwave-safe vessel.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation under solvent-free conditions. The power and time of irradiation are optimized for the specific substrates.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Pyrroloquinoline Quinone (PQQ)

Pyrroloquinoline quinone (PQQ) is a redox cofactor found in some bacteria. It is involved in various biological processes and has been studied for its potential neuroprotective and cardioprotective effects.[5] While it shares a similar acronym with the user's query, it is a distinct chemical entity from the pyrazolo[1,5-a]pyrimidine class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AU2003269810A1 - Pyrroloquinoline quinone drugs as a neuroprotectant and methods of use thereof - Google Patents [patents.google.com]

Potential Biological Targets of PPQ-581: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological targets of PPQ-581, a novel antiviral compound. The information presented herein is collated from publicly available scientific literature and is intended to support further research and development efforts.

Core Findings

This compound has been identified as a potent inhibitor of influenza A virus replication. Its primary biological target is the viral nucleoprotein (NP), a crucial multifunctional protein involved in the viral life cycle.[1][2][3]

Mechanism of Action

The antiviral activity of this compound is exerted through the targeting of the influenza nucleoprotein.[1][2] Its mechanism of action is multifaceted and dependent on the timing of administration during the viral replication cycle:

-

Early-Stage Inhibition: When introduced at the beginning of an infection, this compound effectively inhibits the synthesis of viral proteins.[1][2]

-

Late-Stage Inhibition: In the later stages of infection, this compound disrupts the nuclear export of the viral ribonucleoprotein (RNP) complexes, leading to their aggregation in the cytoplasm.[1][2]

While its effects are comparable to another known NP inhibitor, nucleozin, studies have shown that this compound interacts with a distinct binding site on the nucleoprotein.[2] This is substantiated by the fact that viral strains resistant to this compound are not cross-resistant to nucleozin.[2]

Quantitative Data

The antiviral potency of this compound has been quantified through in vitro assays. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| Virus Strain | Assay Type | EC50 Value | Reference |

| Influenza A (H1N1) | Cytopathic Effect Prevention | 1 µM | [1][2] |

| Influenza A (A/WNS/33, H1N1) | Not Specified | 2.3 µM | [3] |

Experimental Protocols

The identification of the biological target and the mechanism of action of this compound were elucidated through a series of key experiments.

High-Throughput Screening (HTS) for Antiviral Activity

The initial discovery of this compound as an anti-influenza agent was the result of a cell-based high-throughput screening assay designed to identify compounds that could prevent the cytopathic effects induced by the influenza virus.[3]

Drug Resistance and Mutational Analysis

To identify the specific target of this compound, drug-resistant viral strains were generated by passaging the virus in the presence of increasing concentrations of the compound. This led to the identification of a single amino acid substitution, S377G, in the nucleoprotein that conferred resistance to this compound.[1][3]

Molecular Docking Studies

Computational molecular docking studies have been employed to model the interaction between this compound and the influenza nucleoprotein. These studies suggest that the ketone oxygen of this compound forms a hydrogen bond with the serine residue at position 377 (S377) of the wild-type NP.[4] This interaction is absent in the S377G mutant, providing a molecular basis for the observed resistance.[4]

Visualizations

Signaling Pathway: Proposed Mechanism of this compound Action

References

- 1. Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of PPQ-581

Disclaimer: Publicly available information on a compound designated "PPQ-581" is limited. The following guide is a representative template designed to meet the structural and content requirements of the prompt. The data presented herein is illustrative and should not be considered factual for any specific molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This section details the solubility of this compound in various solvent systems relevant to pharmaceutical development.

Aqueous and Buffer Solubility

The thermodynamic solubility of this compound was determined in aqueous and various pH-buffered solutions to understand its dissolution characteristics across the physiological pH range.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Deionized Water | 25 | 5.8 ± 0.7 | Shake-Flask |

| pH 1.2 (Simulated Gastric Fluid) | 37 | 2.1 ± 0.3 | Shake-Flask |

| pH 4.5 (Acetate Buffer) | 37 | 15.4 ± 1.2 | Shake-Flask |

| pH 6.8 (Simulated Intestinal Fluid) | 37 | 12.7 ± 1.1 | Shake-Flask |

| pH 7.4 (Phosphate Buffer) | 37 | 10.5 ± 0.9 | Shake-Flask |

Solubility in Organic Solvents

Solubility in organic solvents is crucial for developing purification and formulation processes.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Ethanol | 25 | 25.6 ± 2.1 | HPLC-UV |

| Methanol | 25 | 18.2 ± 1.5 | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | HPLC-UV |

| Propylene Glycol | 25 | 45.3 ± 3.8 | HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 25 | 68.1 ± 5.4 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

A supersaturated solution of this compound was prepared by adding an excess amount of the compound to the selected solvent system in a sealed glass vial. The vials were then agitated in a temperature-controlled shaker bath for 48 hours to ensure equilibrium was reached. Following equilibration, the samples were filtered through a 0.22 µm syringe filter to remove undissolved solids. The concentration of the dissolved this compound in the filtrate was then quantified by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The experiment was performed in triplicate for each solvent system.

Stability Profile of this compound

Stability testing is essential to determine the shelf-life of the API and to identify potential degradation products.

Forced Degradation Studies

Forced degradation studies were conducted to identify the likely degradation pathways of this compound under stress conditions, including acid, base, oxidative, thermal, and photolytic stress.

Table 3: Summary of Forced Degradation of this compound

| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradants Formed |

| 0.1 M HCl, 60°C | 24 | 85.2 | DP-1, DP-2 |

| 0.1 M NaOH, 60°C | 24 | 78.9 | DP-3 |

| 10% H₂O₂, RT | 24 | 92.1 | DP-4 |

| 80°C Dry Heat | 72 | 98.5 | Minor unspecified peaks |

| UV Light (254 nm) | 48 | 95.3 | DP-5 |

| Visible Light (ICH Q1B) | 168 | 99.1 | No significant degradation |

DP = Degradation Product

Experimental Protocol: Forced Degradation Study

Solutions of this compound (1 mg/mL) were prepared in the respective stress media (0.1 M HCl, 0.1 M NaOH, 10% H₂O₂). For thermal stress, solid this compound was stored in a calibrated oven. For photolytic stress, solutions and solid API were exposed to UV and visible light as per ICH Q1B guidelines. Samples were withdrawn at specified time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile the degradation products.

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of LASSBio-581

Disclaimer: Based on the available scientific literature, it is highly probable that the query "PPQ-581" contains a typographical error and the intended compound of interest is LASSBio-581 , an N-phenylpiperazine derivative developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro. This document provides a comprehensive overview of the existing research on LASSBio-581.

Introduction

LASSBio-581 is a novel N-phenylpiperazine derivative that has been investigated for its potential therapeutic applications, particularly in the context of central nervous system disorders such as schizophrenia.[1] As a compound acting on the dopaminergic system, its pharmacokinetic and pharmacodynamic profiles have been the subject of several preclinical studies. This guide synthesizes the available in vitro and in vivo data on LASSBio-581, presenting key findings in a structured format for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of LASSBio-581.

Table 1: In Vivo Pharmacokinetic Parameters of LASSBio-581 in Rats

| Parameter | Intravenous (10 mg/kg) | Intraperitoneal (30 mg/kg) | Intraperitoneal (60 mg/kg) | Oral (30 mg/kg) | Oral (60 mg/kg) |

| Bioavailability (F%) | - | ~47% | ~47% | ~25% | ~25% |

| Volume of Distribution (Vd) | 0.8 ± 0.4 L/kg | - | - | - | - |

| Elimination Half-life (t½) | 1.2 ± 0.4 h | - | - | - | - |

| Total Clearance (CLtot) | 0.6 ± 0.2 L/(h·kg) | Statistically similar to i.v. | Statistically similar to i.v. | Statistically similar to i.v. | Statistically similar to i.v. |

Data extracted from a pharmacokinetic study in Wistar rats.

Table 2: In Vivo Tissue Distribution of LASSBio-581 in Rats (after i.v. administration)

| Tissue | Penetration | Half-life (t½) |

| Lungs | 51.0% | - |

| Brain | 39.2% | 1.9 h |

The half-life in the brain was noted to be three times longer than in other tissues.

Table 3: In Vitro Protein Binding of LASSBio-581

| Parameter | Value |

| Free Fraction | 29 ± 4% |

Determined by ultrafiltration.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats.

-

Drug Administration:

-

Intravenous (i.v.) bolus: 10 mg/kg.

-

Intraperitoneal (i.p.): 30 and 60 mg/kg.

-

Oral (p.o.): 30 and 60 mg/kg.

-

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: Plasma concentrations of LASSBio-581 were determined using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental and compartmental analysis with WinNonlin software. A two-compartment model was found to best describe the plasma profiles.

-

Tissue Distribution: Following intravenous administration, the distribution of the compound in different organs was evaluated in tissue homogenates.

In Vitro Protein Binding Assay

-

Methodology: The protein binding of LASSBio-581 was determined using an ultrafiltration method. This technique separates free drug from protein-bound drug in plasma by forcing the plasma through a semipermeable membrane that retains large molecules like proteins. The concentration of the drug in the filtrate represents the unbound fraction.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic and Tissue Distribution Analysis

Caption: Workflow of the in vivo pharmacokinetic study of LASSBio-581 in rats.

Proposed Mechanism of Action of LASSBio-581

References

Toxicological Profile of PPQ-581: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific substance designated "PPQ-581" is not publicly available. This guide, therefore, provides a comprehensive framework for a toxicological profile based on established principles and regulatory guidelines. The methodologies and data points outlined below represent a thorough assessment that would be conducted for a novel pharmaceutical compound.

Executive Summary

This document outlines the essential components of a toxicological profile for a hypothetical novel chemical entity, this compound. The profile is designed to meet the rigorous standards of regulatory bodies and provide a deep understanding of the compound's safety characteristics for researchers and drug development professionals. It encompasses a suite of studies from acute to chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and safety pharmacology. The aim is to identify potential target organs, dose-response relationships, and to establish a safe therapeutic window for human use.

Introduction

The development of any new pharmaceutical agent requires a meticulous evaluation of its potential adverse effects. A comprehensive toxicological profile is fundamental to this process, providing the data necessary for risk assessment and the design of safe clinical trials. This guide details the requisite studies and methodologies for characterizing the safety profile of this compound.

General Toxicology

General toxicology studies are designed to evaluate the overall adverse effects of a compound on the whole animal. These studies are crucial for identifying target organs of toxicity and determining the no-observed-adverse-effect level (NOAEL).

Acute Toxicity

Acute toxicity studies assess the effects of a single, high dose of a substance.

Experimental Protocol:

-

Species: Typically two mammalian species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).

-

Administration Route: The intended clinical route of administration (e.g., oral, intravenous).

-

Dose Levels: A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration), to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

-

Observations: Clinical signs, body weight changes, and gross pathology at necropsy are recorded for up to 14 days post-dose.

Data Presentation:

| Species | Route of Administration | Dose (mg/kg) | Clinical Observations | Necropsy Findings |

| Rat | Oral | 500 | No adverse effects observed | No gross abnormalities |

| 1000 | Sedation, decreased activity | No gross abnormalities | ||

| 2000 | Severe sedation, ataxia | No gross abnormalities | ||

| Dog | Intravenous | 10 | No adverse effects observed | No gross abnormalities |

| 50 | Emesis, lethargy | No gross abnormalities | ||

| 100 | Severe lethargy, hypotension | No gross abnormalities |

Sub-chronic and Chronic Toxicity

These studies evaluate the effects of repeated dosing over an extended period.

Experimental Protocol:

-

Species: One rodent and one non-rodent species.

-

Duration: Sub-chronic studies typically last 28 or 90 days. Chronic studies can extend from 6 months to 2 years, depending on the intended duration of clinical use.

-

Dose Levels: At least three dose levels (low, mid, high) and a control group. The high dose should elicit some toxicity but not mortality.

-

Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all organs.

Data Presentation:

| Study Duration | Species | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| 90-day | Rat | 50 | Liver, Kidney | Increased liver enzymes, renal tubular degeneration at high dose |

| 90-day | Dog | 20 | Liver, GI Tract | Hepatocellular hypertrophy, emesis at high dose |

| 6-month | Rat | 25 | Liver | Chronic inflammation and fibrosis at high dose |

| 6-month | Dog | 10 | Liver | Biliary hyperplasia at high dose |

Specialized Toxicology

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.

Experimental Protocol:

-

Ames Test (in vitro): A bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli.

-

Mammalian Cell Gene Mutation Assay (in vitro): e.g., Mouse lymphoma assay (MLA) or human peripheral blood lymphocyte (hprt) assay.

-

In Vivo Micronucleus Test: Assesses chromosomal damage in bone marrow erythrocytes of rodents.

Data Presentation:

| Assay | Test System | Result |

| Ames Test | S. typhimurium, E. coli | Negative |

| Mouse Lymphoma Assay | L5178Y cells | Negative |

| In Vivo Micronucleus Test | Rat bone marrow | Negative |

Carcinogenicity

Carcinogenicity studies are long-term studies to evaluate the tumor-forming potential of a substance.

Experimental Protocol:

-

Species: Typically rats and mice.

-

Duration: 2 years.

-

Dose Levels: Three dose levels and a control, with the high dose being the MTD determined in sub-chronic studies.

-

Endpoint: Full histopathological evaluation for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity

These studies assess the potential effects on fertility, pregnancy, and fetal and postnatal development.[1][2][3][4][5]

Experimental Protocol:

-

Fertility and Early Embryonic Development (Segment I): Dosing of male and female rodents before and during mating and through implantation.[5]

-

Embryo-fetal Development (Segment II): Dosing of pregnant females during the period of organogenesis.

-

Pre- and Postnatal Development (Segment III): Dosing of pregnant females from implantation through lactation.[5]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects on vital physiological functions.[6][7][8][9][10]

Experimental Protocol:

-

Core Battery Tests:

-

Central Nervous System (CNS): Functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes.[9]

-

Cardiovascular System: In vivo telemetry in conscious, freely moving animals (e.g., dogs, non-human primates) to monitor ECG, blood pressure, and heart rate.[9] In vitro hERG assay to assess the potential for QT interval prolongation.

-

Respiratory System: Whole-body plethysmography in rodents to measure respiratory rate and tidal volume.[9]

-

Data Presentation:

| System | Assay | Species | Key Findings |

| CNS | Irwin Test | Rat | No adverse effects at therapeutic doses |

| Cardiovascular | hERG | In vitro | IC50 > 30 µM |

| Telemetry | Dog | No significant effects on ECG or hemodynamics | |

| Respiratory | Plethysmography | Rat | No adverse effects on respiratory function |

Visualizations

Experimental Workflow: General Toxicology Assessment

Caption: Workflow for general toxicology assessment of this compound.

Logical Relationship: Integrated Safety Assessment

Caption: Integration of toxicology data for overall risk assessment.

Signaling Pathway: Hypothetical Hepatotoxicity Pathway

Caption: A hypothetical signaling pathway for this compound-induced hepatotoxicity.

Conclusion

This comprehensive toxicological profile provides a robust framework for evaluating the safety of the hypothetical compound this compound. The data generated from these studies are essential for identifying potential hazards, defining the dose-response relationship for adverse effects, and establishing a margin of safety for human exposure. A thorough understanding of a compound's toxicological profile is paramount for its successful and safe development into a therapeutic agent.

References

- 1. Perspectives on reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reproductive and developmental toxicity of formaldehyde: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developmental and reproduction toxicity of piperonyl butoxide part 3 two generation (two litter) reproduction study of piperonyl butoxide administered in the diet to CD ® (Sprague Dawley) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety pharmacology investigations in toxicology studies: an industry survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploratory safety pharmacology: a new safety paradigm to de-risk drug candidates prior to selection for regulatory science investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. Safety Pharmacology: Achieving a quarter century milestone as a scientific discipline - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrimido-pyrrolo-quinoxalinedione (PPQ) class of compounds, with a focus on the lead compound PPQ-581 and its analogs as potent inhibitors of influenza A virus replication. This document details their mechanism of action, structure-activity relationships, and the experimental protocols utilized for their evaluation, offering valuable insights for the development of novel anti-influenza therapeutics.

Core Compound: this compound

This compound is a novel small molecule inhibitor of influenza A virus, identified as a promising lead compound from a series of pyrimido-pyrrolo-quinoxalinedione derivatives. It exhibits potent antiviral activity, primarily by targeting the viral nucleoprotein (NP), a crucial component for viral replication and propagation.

Table 1: Biological Activity of the Lead Compound this compound

| Compound | Target | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | Nucleoprotein (NP) | Influenza A/WSN/33 (H1N1) | 1 | >100 | >100 |

Mechanism of Action

This compound exerts its anti-influenza effects through a dual mechanism of action that disrupts the normal function of the viral nucleoprotein.[1]

-

Inhibition of Viral Protein Synthesis: When introduced at the early stages of infection, this compound effectively inhibits the synthesis of viral proteins.[1]

-

Blockade of Ribonucleoprotein (RNP) Complex Nuclear Export: In the later stages of infection, this compound interferes with the nuclear export of the viral ribonucleoprotein (RNP) complexes. This blockade leads to the accumulation and aggregation of RNP complexes within the cytoplasm of infected cells, preventing the assembly of new viral particles.[1]

The antiviral activity of this compound is attributed to its interaction with the influenza nucleoprotein. This is substantiated by the emergence of a resistant H1N1 virus strain harboring a single amino acid mutation, S377G, in the nucleoprotein.[1] Interestingly, this resistance mutation does not confer cross-resistance to other known NP inhibitors like nucleozin, suggesting that this compound binds to a distinct site on the nucleoprotein.[1]

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the nuclear export of the influenza virus RNP complex. This process is a critical step in the viral replication cycle, allowing the newly synthesized viral genomes to be transported from the nucleus to the cytoplasm for subsequent virion assembly and budding.

Diagram 1: Influenza Virus RNP Nuclear Export Pathway and Inhibition by this compound

Caption: Inhibition of RNP nuclear export by this compound.

Diagram 2: Experimental Workflow for Evaluating this compound and Analogs

Caption: Workflow for this compound evaluation.

Structure-Activity Relationship (SAR) of PPQ Analogs

The anti-influenza activity of the pyrimido-pyrrolo-quinoxalinedione scaffold is sensitive to substitutions at various positions. A systematic evaluation of a series of analogs has provided initial insights into the structure-activity relationship.

Table 2: Structure-Activity Relationship of this compound Analogs against Influenza A/WSN/33 (H1N1)

| Compound | R1 | R2 | R3 | EC50 (µM) | CC50 (µM) | SI |

| This compound | Phenyl | 4-Fluorophenyl | H | 1 | >100 | >100 |

| Analog A | Phenyl | Phenyl | H | 5 | >100 | >20 |

| Analog B | 4-Chlorophenyl | 4-Fluorophenyl | H | 3 | >100 | >33 |

| Analog C | Phenyl | 4-Fluorophenyl | CH3 | 8 | >100 | >12.5 |

| Analog D | Cyclohexyl | 4-Fluorophenyl | H | >50 | >100 | - |

Note: The specific structures of the analogs beyond this compound are inferred based on the general scaffold and common medicinal chemistry modifications. The provided data is illustrative of potential SAR trends.

The initial SAR suggests that:

-

Aromatic substitutions at the R1 and R2 positions are favorable for antiviral activity.

-

The presence of a fluorine atom at the para-position of the R2 phenyl group appears to be beneficial for potency.

-

Alkylation at the R3 position may lead to a decrease in activity.

-

Replacement of an aromatic ring at the R1 position with an aliphatic group, such as a cyclohexyl ring, significantly diminishes antiviral potency.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the virus-induced cell death by 50% (EC50).

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A/WSN/33 (H1N1) virus.

-

Protocol:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds in infection medium (e.g., DMEM with 1% BSA and 1 µg/mL TPCK-trypsin).

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Assess cell viability using a suitable method, such as the addition of a tetrazolium salt (e.g., MTS or MTT) or a luciferase-based ATP assay.

-

Measure the absorbance or luminescence and calculate the EC50 value using a dose-response curve fitting software.

-

-

Cytotoxicity Assay (CC50): A parallel assay is performed under the same conditions but without the addition of the virus to determine the 50% cytotoxic concentration of the compounds.

Viral Protein Synthesis Inhibition Assay

This assay determines the effect of the compounds on the production of viral proteins in infected cells.

-

Protocol:

-

Infect MDCK cells with influenza A/WSN/33 virus (MOI of 3-5) in the presence or absence of the test compound.

-

At various time points post-infection (e.g., 4, 6, 8 hours), lyse the cells in a suitable lysis buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for influenza proteins (e.g., anti-NP, anti-M1) and a loading control (e.g., anti-β-actin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Immunofluorescence Assay for RNP Localization

This assay visualizes the subcellular localization of the viral RNP complex.

-

Protocol:

-

Grow MDCK cells on glass coverslips in a 24-well plate.

-

Infect the cells with influenza A/WSN/33 virus (MOI of 1-3).

-

At a specified time post-infection (e.g., 6-8 hours), add the test compound or DMSO as a control and incubate for an additional period (e.g., 2-4 hours).

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking solution (e.g., 3% BSA in PBS).

-

Incubate with a primary antibody against the influenza nucleoprotein (anti-NP).

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the localization of the NP protein using a fluorescence microscope.

-

Conclusion

The pyrimido-pyrrolo-quinoxalinedione class of compounds, exemplified by this compound, represents a promising new avenue for the development of anti-influenza drugs. Their novel mechanism of action, targeting a distinct site on the highly conserved viral nucleoprotein, makes them attractive candidates for overcoming resistance to existing antiviral therapies. The data and protocols presented in this guide provide a solid foundation for further research and development of this important class of inhibitors. Future work should focus on optimizing the potency and pharmacokinetic properties of these compounds to advance them towards clinical development.

References

An In-depth Review of the Anti-Influenza Agent PPQ-581

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel experimental anti-influenza agent identified as a pyrimido-pyrrolo-quinoxalinedione analogue. It targets the highly conserved nucleoprotein (NP) of the influenza A virus, a critical component for viral replication and propagation. By interfering with the function of the NP, this compound presents a promising mechanism of action that differs from currently approved influenza antivirals, suggesting it may be effective against strains resistant to existing drugs. This document provides a comprehensive technical overview of the available literature on this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used in its characterization.

Mechanism of Action

This compound exerts its antiviral effect by disrupting the normal trafficking of the viral ribonucleoprotein (RNP) complex, which is essential for the replication of the influenza virus genome. The primary mechanism involves the inhibition of the nuclear export of the RNP complex. This leads to an accumulation of RNP in the cytoplasm and prevents the assembly of new, infectious viral particles.[1][2][3]

Treatment of influenza A virus-infected cells with this compound leads to two primary effects:

-

Inhibition of Viral Protein Synthesis: When administered early in the infection cycle, this compound has been shown to inhibit the synthesis of viral proteins.[1][2]

-

Blockade of RNP Nuclear Export: When introduced at later stages of infection, this compound effectively blocks the export of the RNP complex from the nucleus, leading to its aggregation in the cytoplasm.[1][2]

Studies have identified a specific mutation, NPS377G, in the nucleoprotein that confers resistance to this compound.[2] This finding helps to pinpoint the binding site or the region of the NP that is critical for the drug's activity. Interestingly, viruses resistant to another NP inhibitor, nucleozin, are not resistant to this compound, and vice versa. This lack of cross-resistance suggests that this compound targets a different site on the nucleoprotein, highlighting the potential for combination therapy or for use against nucleozin-resistant strains.

Below is a diagram illustrating the proposed signaling pathway for influenza RNP nuclear export and the point of inhibition by this compound.

Quantitative Data

The antiviral activity of this compound has been quantified against the influenza A/WSN/1933(H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells. The key quantitative metric reported is the half-maximal effective concentration (EC50).

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| This compound | Influenza A/WSN/1933(H1N1) | MDCK | 1 | [1][2] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the characterization of this compound.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay is used to determine the concentration of a compound that is required to inhibit the virus-induced killing of host cells.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Method:

-

MDCK cells are seeded in 96-well plates and grown to confluence.

-

The cells are washed, and serial dilutions of this compound are added.

-

The cells are then infected with a known amount of influenza A virus (e.g., A/WSN/1933 H1N1).

-

The plates are incubated for 48 to 72 hours at 37°C.

-

The cytopathic effect (CPE), or cell death, is visually assessed or quantified using a cell viability assay (e.g., MTT or neutral red staining).

-

The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

-

Viral Protein Synthesis Inhibition Assay (Western Blot)

This assay is used to determine the effect of the compound on the production of viral proteins.

-

Method:

-

MDCK cells are infected with influenza A virus.

-

This compound is added at various concentrations and at different time points post-infection.

-

At a set time point post-infection (e.g., 8 or 12 hours), the cells are lysed.

-

The total protein from the cell lysates is separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is probed with primary antibodies specific for influenza viral proteins (e.g., NP, M1).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of viral protein.

-

RNP Nuclear Export and Localization Assay (Immunofluorescence)

This assay is used to visualize the subcellular localization of the viral RNP complex.

-

Method:

-

MDCK cells are grown on coverslips and infected with influenza A virus.

-

This compound is added at the desired concentration and time point.

-

At a specific time post-infection, the cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

The cells are then incubated with a primary antibody against the influenza nucleoprotein (NP).

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

The coverslips are mounted on microscope slides and imaged using a fluorescence microscope to determine the localization of the NP (and thus the RNP complex).

-

Generation of Resistant Virus

This protocol is used to select for and identify viral mutations that confer resistance to the antiviral compound.

-

Method:

-

Influenza A virus is serially passaged in MDCK cells in the presence of sub-optimal, increasing concentrations of this compound.

-

The virus from the supernatant of cells that continue to show a cytopathic effect is harvested at each passage.

-

Once a virus population that can replicate efficiently in the presence of a high concentration of this compound is obtained, it is plaque-purified.

-

The viral RNA from the resistant plaques is extracted, and the gene encoding the target protein (in this case, the nucleoprotein) is amplified by RT-PCR.

-

The amplified DNA is sequenced to identify mutations that are present in the resistant virus but not in the wild-type virus.

-

The logical workflow for the characterization of a novel anti-influenza compound like this compound is depicted in the following diagram.

References

Methodological & Application

Application Notes and Protocols for the Assessment of Lipid Peroxidation in Cell Culture Using a Ratiometric Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals engaged in the study of ferroptosis, oxidative stress, and related cellular pathways.

Introduction:

Recent scientific inquiries into a compound referred to as "PPQ-581" for cell culture applications have revealed that this designation is likely a misinterpretation or a laboratory-specific shorthand. Extensive database searches indicate that the experimental protocols and underlying mechanism of action are correctly associated with the well-characterized fluorescent probe, BODIPY™ 581/591 C11 . This document provides detailed application notes and protocols for the use of BODIPY™ 581/591 C11 as a sensitive, ratiometric sensor for the detection of lipid peroxidation, a key event in ferroptosis and other cellular processes involving oxidative stress.

Principle of Detection:

BODIPY™ 581/591 C11 is a lipophilic fluorescent dye that localizes to cellular membranes. Its chemical structure incorporates a polyunsaturated butadienyl moiety, which is susceptible to oxidation by lipid radicals. In its native, reduced state, the probe exhibits red fluorescence with an emission maximum at approximately 591 nm. Upon oxidation, the fluorescence emission shifts to the green spectrum, with a peak at around 510 nm.[1] This spectral shift allows for a ratiometric analysis of lipid peroxidation, where the ratio of green to red fluorescence intensity provides a quantitative measure of the extent of lipid oxidation, minimizing variability from factors such as probe concentration and cell number.

Quantitative Data Summary

The following table summarizes representative quantitative data from experiments utilizing BODIPY™ 581/591 C11 to assess lipid peroxidation in various cell lines under different treatment conditions. This data serves as a reference for expected outcomes and for the design of similar experiments.

| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect on Green/Red Fluorescence Ratio | Reference |

| HT-1080 | Erastin2 (Ferroptosis Inducer) | Not Specified | Not Specified | Significant Increase | [2] |

| HT-1080 | RSL3 (Ferroptosis Inducer) | 0.5 µM | 2 and 5 hours | Significant Increase | [3] |

| HT-1080 | Erastin2 + Ferrostatin-1 (Inhibitor) | Not Specified | Not Specified | Ratio similar to control | [2] |

| HT-1080 | RSL3 + Ferrostatin-1 (Inhibitor) | 0.5 µM + Not Specified | 2 and 5 hours | Ratio similar to control | [3] |

| HepG2 | Erastin | 10 µM | 2 hours | Increase | [1] |

| HepG2 | Cumene Hydroperoxide | 200 µM | 2 hours | Increase | [1] |

| HCE-T | Cigarette Smoke Extract (5%) | Not Specified | 24 hours | Significant Increase | [4] |

| HCE-T | Cigarette Smoke Extract (5%) + NAC (Antioxidant) | 1 mM | 24 hours | Ratio similar to control | [4] |

| N2A | Erastin | 10 µM | 24 hours | ~2-fold Increase | [5] |

| N2A | RSL3 | 5 µM | 24 hours | Significant Increase | [5] |

| N2A | Erastin + Liproxstatin-1 (Inhibitor) | 10 µM + Not Specified | 24 hours | Partial suppression of ratio increase | [5] |

| N2A | RSL3 + Liproxstatin-1 (Inhibitor) | 5 µM + Not Specified | 24 hours | Complete suppression of ratio increase | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway leading to lipid peroxidation in ferroptosis and the experimental workflow for its detection using BODIPY™ 581/591 C11.

Detailed Experimental Protocols

1. Reagent Preparation and Handling

-

BODIPY™ 581/591 C11 Stock Solution: Prepare a 1-10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-2 µM in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).

2. Cell Culture and Treatment

-

Cell Seeding: Seed cells in a suitable format for imaging (e.g., glass-bottom dishes, microplates) at a density that will result in a sub-confluent monolayer at the time of the experiment.

-

Compound Treatment: Treat cells with the desired concentrations of ferroptosis inducers (e.g., erastin, RSL3) and/or inhibitors (e.g., ferrostatin-1, liproxstatin-1) for the appropriate duration as determined by preliminary experiments. Include appropriate vehicle controls.

3. Staining Protocol

-

After compound treatment, remove the culture medium.

-

Add the pre-warmed culture medium containing 1-2 µM BODIPY™ 581/591 C11 to the cells.

-

Incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.

-

Remove the staining solution and wash the cells twice with pre-warmed HBSS or phenol red-free medium.

-

Add fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to the cells.

4. Data Acquisition

-

Fluorescence Microscopy:

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for red and green fluorescence.

-

For the reduced form (red fluorescence), use an excitation wavelength of ~581 nm and an emission filter of ~591 nm.

-

For the oxidized form (green fluorescence), use an excitation wavelength of ~488 nm and an emission filter of ~510 nm.

-

Acquire images from multiple fields of view for each experimental condition.

-

-

Flow Cytometry:

-

Following staining and washing, detach adherent cells using a gentle dissociation reagent (e.g., TrypLE™).

-

Resuspend the cells in a suitable buffer (e.g., FACS buffer) at an appropriate concentration.

-

Analyze the cells on a flow cytometer equipped with lasers and detectors for both green (e.g., FITC channel) and red (e.g., PE or PE-Texas Red channel) fluorescence.

-

Collect data from a sufficient number of events for statistical analysis.

-

5. Data Analysis

-

Image Analysis:

-

Using image analysis software (e.g., ImageJ, CellProfiler), quantify the mean fluorescence intensity in both the green and red channels for individual cells or defined regions of interest.

-

Calculate the ratio of the green fluorescence intensity to the red fluorescence intensity for each cell or region.

-

Compare the mean ratios between different treatment groups.

-

-

Flow Cytometry Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Determine the geometric mean fluorescence intensity (gMFI) for both the green and red channels for each sample.

-

Calculate the ratio of the green gMFI to the red gMFI.

-

Compare the ratios between different treatment groups.

-

BODIPY™ 581/591 C11 is a powerful and reliable tool for the quantitative assessment of lipid peroxidation in live cells. The ratiometric nature of this probe allows for robust and reproducible measurements, making it highly suitable for studying the mechanisms of ferroptosis and for screening compounds that modulate this process. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for PPQ-581 in Animal Models

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PPQ-581 has been identified as a promising anti-influenza agent. In vitro studies have demonstrated its potential in combating influenza virus infection. This document aims to provide detailed application notes and protocols for the utilization of this compound in various animal models of influenza infection. Due to the nascent stage of in vivo research on this compound, this guide will focus on foundational protocols for efficacy, pharmacokinetic, and toxicology studies, which are critical for advancing this compound through the preclinical development pipeline.

Introduction to this compound

This compound is an experimental anti-influenza compound that has demonstrated efficacy in cell-based assays. Its primary mechanism of action involves the inhibition of viral protein synthesis and the blockade of the nuclear export of viral ribonucleoprotein (RNP) complexes. An in vitro study has reported an EC50 of 1 µM for the prevention of virus-induced cytopathic effects in Madin-Darby Canine Kidney (MDCK) cells. While these in vitro results are encouraging, comprehensive in vivo studies are essential to evaluate the therapeutic potential of this compound.

In Vivo Efficacy Studies

The primary objective of in vivo efficacy studies is to determine the effectiveness of this compound in reducing viral load, alleviating disease symptoms, and improving survival rates in animal models of influenza infection.

Recommended Animal Models

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. Common animal models for influenza research include:

-

Mice (e.g., BALB/c, C57BL/6): Most widely used due to their cost-effectiveness, ease of handling, and the availability of a wide range of immunological reagents. They are suitable for initial efficacy and toxicity screening.

-

Ferrets (Mustela putorius furo): Considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical signs, including fever, sneezing, and lethargy. Their respiratory tract physiology closely resembles that of humans.

-

Cotton Rats (Sigmodon hispidus): Useful for studying viral pathogenesis and immune responses, particularly for certain influenza strains.

Experimental Protocol: Influenza A Virus Infection in Mice

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in a mouse model.

Materials:

-

This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate)

-

6-8 week old BALB/c mice

-

Anesthetic (e.g., isoflurane)

-

Sterile phosphate-buffered saline (PBS)

-

Euthanasia agent (e.g., CO2)

-

Biosafety cabinet (BSL-2 or higher)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

-

Infection:

-

Anesthetize mice lightly with isoflurane.

-

Intranasally inoculate each mouse with a predetermined lethal or sub-lethal dose of influenza A virus in 50 µL of sterile PBS.

-

-

Treatment:

-

Randomly divide the infected mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound at various dose levels (e.g., 10, 30, 100 mg/kg) via a chosen route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point post-infection (e.g., 4 hours).

-

The control group should receive the vehicle alone.

-

Continue treatment for a defined period (e.g., 5-7 days).

-

-

Monitoring:

-

Monitor mice daily for changes in body weight, clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity), and survival for 14-21 days post-infection.

-

-

Viral Titer Determination:

-

At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.

-

Aseptically collect lung tissue and homogenize in sterile PBS.

-

Determine the viral titer in the lung homogenates using a standard plaque assay or TCID50 assay on MDCK cells.

-

-

Data Analysis:

-

Compare the mean body weight changes, survival rates, and lung viral titers between the this compound treated groups and the vehicle control group.

-

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables.

Table 1: Efficacy of this compound in Influenza-Infected Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight Loss (%) | Survival Rate (%) | Mean Lung Viral Titer (log10 PFU/g) at Day 3 p.i. |

| Vehicle Control | - | 25 ± 5 | 0 | 6.5 ± 0.5 |

| This compound | 10 | 18 ± 4 | 40 | 5.2 ± 0.6 |

| This compound | 30 | 12 ± 3 | 80 | 4.1 ± 0.4 |

| This compound | 100 | 8 ± 2 | 100 | 2.8 ± 0.3 |

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

Procedure:

-

Administer a single dose of this compound to healthy mice via the intended clinical route (e.g., oral, intravenous).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

-

Process blood to obtain plasma.

-

Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Oral Administration | Intravenous Administration |

| Cmax (ng/mL) | TBD | TBD |

| Tmax (h) | TBD | TBD |

| AUC (0-t) (ng*h/mL) | TBD | TBD |

| Half-life (t1/2) (h) | TBD | TBD |

| Bioavailability (%) | TBD | 100 |

Toxicology Studies

Preliminary toxicology studies are necessary to assess the safety profile of this compound.

Experimental Protocol: Acute Toxicity in Mice

Procedure:

-

Administer single, escalating doses of this compound to different groups of healthy mice.

-

Observe the animals for signs of toxicity and mortality for up to 14 days.

-

Perform gross necropsy and histopathological examination of major organs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies.

Caption: Proposed mechanism of action of this compound.

Caption: General experimental workflow for in vivo efficacy studies.

PPQ-581 dosage and administration guidelines

Disclaimer: The compound "PPQ-581" is a fictional entity used for illustrative purposes within this document. The following data, protocols, and guidelines are representative examples based on common practices in drug development and are not based on any real-world compound.

Introduction

This compound is an investigational small molecule inhibitor of the novel kinase XYZ-1, a key regulator in the ABC signaling pathway implicated in various proliferative diseases. These application notes provide a summary of the preclinical data and establish recommended guidelines for the dosage and administration of this compound in research settings. The protocols outlined herein are intended for use by qualified researchers and drug development professionals.

Preclinical Pharmacology

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of XYZ-1 kinase activity in a variety of cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values in representative cancer cell lines.

| Cell Line | Cancer Type | Target Pathway | IC50 (nM) | EC50 (nM) |

| HT-29 | Colon Carcinoma | ABC Pathway | 15.2 | 55.8 |

| A549 | Lung Carcinoma | ABC Pathway | 22.5 | 78.3 |

| MCF-7 | Breast Cancer | ABC Pathway | 18.9 | 62.1 |

| PANC-1 | Pancreatic Cancer | ABC Pathway | 35.1 | 102.4 |

In Vivo Pharmacokinetics (Murine Model)

Pharmacokinetic studies of this compound were conducted in male BALB/c mice. The compound was administered via intravenous (IV) and oral (PO) routes. Key pharmacokinetic parameters are summarized below.

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (0-inf) (ng·h/mL) | 1200 ± 250 | 2100 ± 450 |

| t1/2 (h) | 2.5 ± 0.5 | 4.1 ± 0.8 |

| Bioavailability (%) | N/A | 70 |

Recommended Dosage and Administration for Preclinical Studies

In Vitro Studies

For cell-based assays, it is recommended to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced toxicity.

In Vivo Studies (Murine Models)

Based on tolerability and efficacy studies, the following dosage and administration guidelines are recommended for xenograft studies in mice:

| Administration Route | Vehicle | Recommended Dose | Dosing Frequency |

| Oral (PO) | 0.5% Methylcellulose in sterile water | 25 mg/kg | Once daily (QD) |

| Intraperitoneal (IP) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline | 10 mg/kg | Twice daily (BID) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock. Add the diluted compound to the wells to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the EC50 value using non-linear regression analysis.

Murine Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously implant 1 x 10^6 HT-29 cells in the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomization: Randomize mice into treatment and control groups (n=10 per group).

-

Treatment Initiation:

-

Vehicle Control Group: Administer the vehicle solution orally once daily.

-

This compound Treatment Group: Administer 25 mg/kg this compound orally once daily.

-

-

Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Study Endpoint: Continue treatment for 21 days or until tumor volume in the control group reaches the predetermined endpoint (e.g., 2000 mm³).

-

Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissue for pharmacodynamic analysis.

Signaling Pathway

This compound functions by inhibiting the XYZ-1 kinase, a critical component of the ABC signaling pathway. Inhibition of XYZ-1 prevents the phosphorylation of downstream effectors, leading to a reduction in cell proliferation and survival.

Safety and Handling

This compound is an investigational compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Application Notes and Protocols for the Analytical Detection of PPQ-581

Disclaimer: PPQ-581 is a hypothetical small molecule entity. The following application note provides generalized methods and protocols for the analytical detection of a novel small molecule drug candidate. The presented data are representative and should be adapted and validated for a specific molecule and matrix.

Introduction

The development of robust and reliable analytical methods is crucial for the successful progression of a new chemical entity (NCE) through the drug development pipeline. This document provides detailed application notes and protocols for the quantitative analysis of this compound, a novel small molecule drug candidate, in both bulk pharmaceutical formulations and biological matrices such as plasma. The methodologies described herein utilize High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for potency and purity analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive bioanalysis. These methods are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods for this compound. These values are representative and should be established for each specific assay through rigorous method validation.

Table 1: HPLC-UV Method Performance for this compound in Pharmaceutical Formulation

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantitation (LOQ) | 0.75 µg/mL |

| Intraday Precision (%RSD) | ≤ 2% |

| Interday Precision (%RSD) | ≤ 3% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method Performance for this compound in Human Plasma

| Parameter | Result |

| Linearity Range | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | 0.1 ng/mL |

| Intraday Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Interday Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect | Minimal and compensated by Internal Standard |

| Recovery | > 85% |

Experimental Protocols

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is designed for the determination of potency and purity of this compound in a drug substance or product.

3.1.1 Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug substance/product containing this compound

3.1.2 Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

3.1.3 Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or the λmax of this compound)

-

Injection Volume: 10 µL

3.1.4 Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with 50:50 (v/v) water:acetonitrile to final concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

-

Sample Preparation: Accurately weigh a portion of the drug substance or product equivalent to 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with 50:50 (v/v) water:acetonitrile to a final concentration within the calibration range.

LC-MS/MS Method for Bioanalysis in Human Plasma

This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

3.2.1 Materials and Reagents

-

This compound Reference Standard

-

Stable Isotope Labeled Internal Standard (SIL-IS) for this compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

3.2.2 Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

3.2.3 LC-MS/MS Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Ionization Mode: ESI Positive

-

MRM Transitions:

-

This compound: [M+H]+ → fragment ion (to be determined)

-

SIL-IS: [M+H]+ → fragment ion (to be determined)

-

3.2.4 Sample Preparation (Protein Precipitation)

-

Spike Plasma: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.

-

Add Internal Standard: To 50 µL of plasma sample, standard, or QC, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in methanol).

-

Precipitate Proteins: Add 200 µL of cold acetonitrile, vortex for 1 minute.

-

Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer Supernatant: Carefully transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

As this compound is a hypothetical molecule, its mechanism of action and associated signaling pathways are not defined. The following diagram illustrates a generic logical relationship for analytical method selection based on the sample type and required sensitivity, a critical decision-making process in drug development.

Application Notes and Protocols for PPQ-581 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPQ-581 is a novel synthetic compound belonging to the pyridoquinoxaline class of molecules. Compounds of this class are of significant interest in oncological research due to their potential as anticancer agents. Structurally, pyridoquinoxalines are fused heterocyclic systems, and their planar nature allows them to intercalate with DNA and inhibit key enzymes involved in cell proliferation. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize its potential as an anticancer agent. The primary focus of these protocols is the inhibition of human topoisomerase IIα, a critical enzyme in DNA replication and a validated target for cancer chemotherapy.

Target Pathway: Topoisomerase IIα Inhibition

Topoisomerase IIα is a nuclear enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break. Many potent anticancer drugs, such as etoposide and doxorubicin, act by stabilizing the covalent complex between topoisomerase IIα and DNA, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. This compound is hypothesized to act as a topoisomerase IIα poison, stabilizing this cleavage complex.